N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10(22)19-11-7-8-13-15(9-11)26-18(20-13)21-17(23)12-5-4-6-14(24-2)16(12)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNXIWNQQDSJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves a multi-step process. One common method involves the C-C coupling methodology in the presence of a palladium (0) catalyst. The reaction conditions often include the use of aryl boronic pinacol esters or acids . For instance, the compound can be synthesized by coupling 2-chloro-1-(6-acetamidobenzo[d]thiazol-2-yl)ethanone with 2,3-dimethoxybenzamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, the Suzuki cross-coupling reaction, which is used in the synthesis of this compound, requires a palladium (0) catalyst and aryl boronic acids . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit urease activity by binding to the non-metallic active site of the enzyme . This binding is facilitated by hydrogen bonding interactions between the compound and the enzyme, which disrupts the enzyme’s function and inhibits its activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF3): Enhance reactivity and binding to electrophilic targets .
- Methoxy Groups : Improve receptor affinity (e.g., [18F]fallypride’s D2/D3 binding ).
- Acetamido vs. Piperidine/Acetamide : Acetamido may reduce steric hindrance compared to bulkier groups like piperidine .
Pharmacological and Functional Comparisons
A. Receptor Binding
- [18F]Fallypride: Demonstrates nanomolar affinity for D2/D3 receptors due to fluoropropyl and dimethoxy motifs . The target compound’s dimethoxybenzamide may similarly support receptor interactions, but the acetamido group could alter selectivity.
- Benzimidazole-Benzamide Derivatives : Exhibit antimicrobial activity via thioacetamide linkages; the benzothiazole core in the target compound may confer analogous effects .
B. Metabolic Stability
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 282.33 g/mol
- Functional Groups : Acetamido, benzothiazole, dimethoxy
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be attributed to its unique structural components:
- Anticancer Activity : Research indicates that compounds containing benzothiazole moieties often demonstrate significant anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
- Antimicrobial Properties : Some studies suggest that benzothiazole derivatives possess antimicrobial activity against a range of pathogens. The effectiveness is often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus contributing to its therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via signaling pathways | |
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives including this compound. The compound was evaluated for its cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound exhibited significant cytotoxic effects with an IC50 value in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The results demonstrated that this compound showed notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial protein synthesis or cell wall integrity .
Q & A
Q. What are the key steps for synthesizing N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves:
Thiazole ring formation : Cyclization of a thioamide precursor with a carbonyl compound under controlled pH and temperature (e.g., using dichloromethane or acetonitrile as solvents) .
Amide coupling : Reacting the thiazole intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine. Optimizing stoichiometry and reaction time (e.g., 6–8 hours at 25–40°C) improves purity .
Purification : Techniques like column chromatography or recrystallization from ethanol/water mixtures ensure >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamido and benzamide groups) .
- Spectroscopic methods :
- 1H/13C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole protons at δ 7.0–8.5 ppm) .
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. nitro substituents) influence biological activity?
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving interactions with bacterial RNA polymerase (e.g., MIC values of 2–4 µg/mL against Staphylococcus aureus) .
- Methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .
- SAR studies : Substituting the 6-acetamido group with halogens (e.g., fluorine) improves anticancer activity by 30–50% in in vitro assays .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
Q. What computational methods predict binding affinities of this compound to biological targets?
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH stability : Degrades rapidly in acidic conditions (t1/2 <1 hour at pH 2) but remains stable at pH 7.4 (t1/2 >48 hours) .
- Thermal stability : Decomposes above 200°C (DSC/TGA data), requiring storage at -20°C for long-term preservation .
Methodological Challenges
Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .
Q. How can synthetic by-products (e.g., regioisomers) be minimized?
- Regioselective catalysts : Employ Pd(OAc)₂/Xantphos systems to suppress unwanted thiazole regioisomers (yield improvement >20%) .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and by-product formation (<5%) .
Comparative Studies
Q. How does this compound compare to structurally related benzothiazoles in antimicrobial assays?
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Target compound | 2.5 | S. aureus RNA polymerase |
| N-(6-bromo-...benzamide | 4.8 | DNA gyrase |
| N-(5-allyl-...benzamide | 1.9 | β-lactamase |
Q. What analytical techniques differentiate this compound from analogs with similar functional groups?
- HRMS : Exact mass (e.g., [M+H]+ = 413.1234) distinguishes it from analogs with mass differences >0.005 Da .
- XRD : Unique crystal packing (e.g., P1 space group vs. P21/c in analogs) confirms structural identity .
Data Interpretation
Q. How should conflicting bioactivity data (e.g., IC50 variability across cell lines) be addressed?
- Dose-response normalization : Use Z-factor analysis to exclude assays with variability >20% .
- Cell-line profiling : Compare expression levels of target proteins (e.g., HER2 in breast vs. lung cancer lines) .
Q. What statistical models are optimal for analyzing dose-dependent effects in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
